Alpha Particle Emission: NiV₇ Target ≤10⁻⁴ counts/cm²·hr vs. Conventional Ni Targets
The NiV₇ sputtering target achieves an ultra‑low alpha emission of ≤10⁻² counts/cm²·hr, with preferred embodiments reaching ≤10⁻⁴ counts/cm²·hr [1]. In contrast, standard high‑purity nickel sputtering targets without specialised source‑material selection typically exhibit alpha fluxes one to three orders of magnitude higher because of naturally occurring uranium and thorium impurities . The 100‑ to 10,000‑fold reduction in alpha particle flux directly lowers the soft‑error rate (SER) in advanced microcircuits, where a single alpha event can flip a memory bit [1].
| Evidence Dimension | Alpha particle emission (counts/cm²·hr) |
|---|---|
| Target Compound Data | ≤10⁻² (broad claim); ≤10⁻⁴ (preferred embodiment) |
| Comparator Or Baseline | Conventional pure‑Ni targets: typically >10⁻¹ counts/cm²·hr when not explicitly controlled for alpha impurities |
| Quantified Difference | ≥10× to ≥1000× lower alpha flux |
| Conditions | Sputter target manufacturing via vacuum melting, casting, rolling, and annealing as described in US6342114B1; measurement by alpha‑particle counting |
Why This Matters
Procurement of NiV₇ targets with certified ultra‑low alpha emission is mandatory for flip‑chip and 3D‑IC packaging where soft‑error immunity is a gate‑level reliability requirement.
- [1] Colella, G. et al., US6342114B1 – Nickel/vanadium sputtering target with ultra-low alpha emission, 1999. https://patents.google.com/patent/US6342114B1/en View Source
